![molecular formula C15H13NO2S B2509820 N-[4-(2-phenylethynyl)phenyl]methanesulfonamide CAS No. 439095-76-8](/img/structure/B2509820.png)

N-[4-(2-phenylethynyl)phenyl]methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

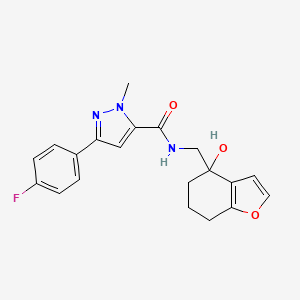

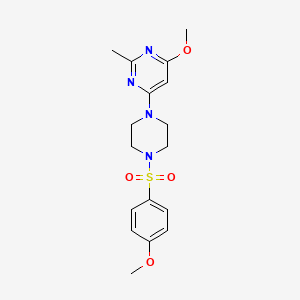

N-[4-(2-phenylethynyl)phenyl]methanesulfonamide is a compound that falls within the broader category of methanesulfonamides, which are characterized by the presence of a methanesulfonyl group attached to an aniline derivative. These compounds have been the subject of various studies due to their potential applications in medicinal chemistry and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of related methanesulfonamide compounds has been explored through various methods. For instance, the Sonogashira cross-coupling reaction has been employed to synthesize N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide with high yield, indicating the potential for similar synthetic approaches to be applied to N-[4-(2-phenylethynyl)phenyl]methanesulfonamide . Additionally, the reactivity of N,N-dichlorophenylmethanesulfonamide with trichloroethylene has been studied, leading to highly electrophilic N-sulfonyl-substituted polyhalogenated aldehyde imines, which could provide insights into the reactivity of the phenylethynyl group in the target compound .

Molecular Structure Analysis

Structural analysis of methanesulfonamide derivatives has revealed that the orientation of the N-H bond and the positioning of substituents on the aromatic ring can significantly influence the molecular conformation. For example, in N-(2,3-dichlorophenyl)methanesulfonamide, the N-H bond is syn to the ortho- and meta-chloro substituents, which could affect the molecule's interaction with biological receptors . This suggests that the phenylethynyl substituent in N-[4-(2-phenylethynyl)phenyl]methanesulfonamide may also play a crucial role in determining the molecule's conformation and, consequently, its reactivity and biological activity.

Chemical Reactions Analysis

Methanesulfonamide derivatives participate in various chemical reactions. The 1,1-dilithio salts of alkyl phenyl sulfones and N,N-dimethyl methanesulfonamide have been shown to react with carbonyl compounds to yield α,β-unsaturated sulfones and β-hydroxysulfones . This indicates that the methanesulfonamide moiety can be involved in reactions with electrophiles, which could be relevant for the functionalization of N-[4-(2-phenylethynyl)phenyl]methanesulfonamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of methanesulfonamide derivatives are influenced by their molecular structure. For instance, the presence of electron-withdrawing or electron-donating substituents on the aromatic ring can affect the compound's acidity, solubility, and overall reactivity. The spectroscopic studies of complexes formed by methanesulfonamide derivatives have provided insights into their structural properties in different solvents, which could be extrapolated to understand the behavior of N-[4-(2-phenylethynyl)phenyl]methanesulfonamide in various environments .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

N-[4-(2-phenylethynyl)phenyl]methanesulfonamide and its derivatives are often synthesized and characterized for various scientific applications. For instance, Durgadas, Mukkanti, and Pal (2012) synthesized N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide and characterized its structure using IR, 1H and 13C NMR, Mass spectra, and elemental analysis (Durgadas, Mukkanti, & Pal, 2012). Similarly, the study by Jayalakshmi and Gowda (2004) involved the synthesis of twenty-two N-(substituted phenyl)-methanesulphonamides and conducted a comprehensive spectral analysis to understand the effects of different substituents (Jayalakshmi & Gowda, 2004).

Molecular Structure and Interactions

Understanding the molecular structure and interactions of these compounds is crucial in scientific research. The structural studies conducted by Dey et al. (2015) on nimesulidetriazole derivatives provided insights into the nature of intermolecular interactions, which were analyzed through Hirshfeld surfaces and 2D fingerprint plots (Dey et al., 2015). The research on the structural conformation of N-(2,3-Dichlorophenyl)methanesulfonamide by Gowda, Foro, and Fuess (2007) further contributed to understanding the geometric parameters and hydrogen bonding in these compounds (Gowda, Foro, & Fuess, 2007).

Chemical Reactivity and Applications

The reactivity of these compounds under various conditions is also a key area of study. Lemek, Groszek, and Cmoch (2008) explored the vicarious nucleophilic substitution (VNS) of hydrogen in 1,1,1-Trifluoro-N-[oxido(phenyl)(trifluoromethyl)-λ4-sulfanylidene]methanesulfonamide, unveiling the potential for further research on compounds activated with sulfur-based electron-withdrawing groups (Lemek, Groszek, & Cmoch, 2008). Moreover, the development of sufficiently chemoselective N-acylation reagents, as discussed by Kondo et al. (2000), demonstrates the utility of these compounds in facilitating N-acylation with good chemoselectivity (Kondo, Sekimoto, Nakao, & Murakami, 2000).

Safety And Hazards

The safety information for N-[4-(2-phenylethynyl)phenyl]methanesulfonamide indicates that it has the GHS07 pictogram. The hazard statements are H302, H312, and H332, which suggest that the compound may be harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Eigenschaften

IUPAC Name |

N-[4-(2-phenylethynyl)phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2S/c1-19(17,18)16-15-11-9-14(10-12-15)8-7-13-5-3-2-4-6-13/h2-6,9-12,16H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCSGGGKGOIXPFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)C#CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(2-phenylethynyl)phenyl]methanesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 1-(5-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-2-pyridinyl)-4-piperidinecarboxylate](/img/structure/B2509741.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(methylthio)benzamide](/img/structure/B2509742.png)

![3,4-difluoro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2509744.png)

![N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylene]-N-(2,6-dichlorophenyl)amine](/img/structure/B2509745.png)

![3-(Dimethylamino)-2-[5-(dimethylamino)-1,3,4-oxadiazol-2-yl]acrylonitrile](/img/structure/B2509747.png)

![{6-Oxaspiro[4.5]decan-9-yl}hydrazine dihydrochloride](/img/structure/B2509752.png)